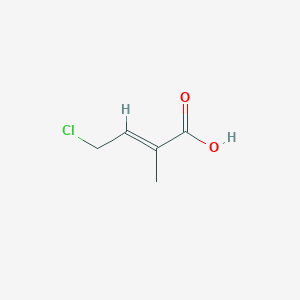

(2E)-4-chloro-2-methylbut-2-enoic acid

Übersicht

Beschreibung

(2E)-4-chloro-2-methylbut-2-enoic acid (CMBA) is a naturally occurring carboxylic acid that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. CMBA has been used as a precursor in the synthesis of several drugs and other compounds, and its mechanism of action has been studied extensively.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (2E)-4-chloro-2-methylbut-2-enoic acid involves the conversion of starting materials into the desired product through a series of chemical reactions.

Starting Materials

2-methylbut-2-ene, Chlorine gas, Sodium hydroxide, Sulfuric acid, Sodium chloride, Wate

Reaction

Step 1: Chlorination of 2-methylbut-2-ene with chlorine gas in the presence of UV light to form 4-chloro-2-methylbut-2-ene, Step 2: Hydrolysis of 4-chloro-2-methylbut-2-ene with sodium hydroxide and water to form 4-chloro-2-methylbutan-2-ol, Step 3: Dehydration of 4-chloro-2-methylbutan-2-ol with sulfuric acid to form (2E)-4-chloro-2-methylbut-2-ene, Step 4: Oxidation of (2E)-4-chloro-2-methylbut-2-ene with sodium hypochlorite to form (2E)-4-chloro-2-methylbut-2-enoic acid

Wissenschaftliche Forschungsanwendungen

(2E)-4-chloro-2-methylbut-2-enoic acid has been used in a wide range of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its potential applications in drug synthesis. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been used in studies of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other processes. By studying the effects of (2E)-4-chloro-2-methylbut-2-enoic acid on COX-2, researchers have been able to gain a better understanding of the enzyme’s role in the body and how it can be targeted for therapeutic purposes.

Wirkmechanismus

The mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid is not fully understood. It is believed that (2E)-4-chloro-2-methylbut-2-enoic acid acts as an inhibitor of COX-2, blocking the enzyme’s activity and preventing the production of prostaglandins. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have an effect on other enzymes involved in inflammation, including lipoxygenase and cyclooxygenase-1 (COX-1).

Biochemische Und Physiologische Effekte

(2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a protective effect on the liver and kidneys, as well as to reduce the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

(2E)-4-chloro-2-methylbut-2-enoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of (2E)-4-chloro-2-methylbut-2-enoic acid is its low cost and availability, making it an ideal choice for researchers on a budget. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid is relatively easy to synthesize and can be used in a variety of experiments. However, (2E)-4-chloro-2-methylbut-2-enoic acid is also limited in its applications, as it is not suitable for use in experiments involving human subjects due to its potential toxicity.

Zukünftige Richtungen

The potential applications of (2E)-4-chloro-2-methylbut-2-enoic acid are vast and there are many possible future directions for research. One of the most promising areas of research is the development of drugs that target COX-2 and other enzymes involved in inflammation. In addition, further research into the biochemical and physiological effects of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of more effective and safer drugs.

Eigenschaften

IUPAC Name |

(E)-4-chloro-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSZDMJETWINGZ-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-Chloro-2-methylbut-2-enoic acid | |

CAS RN |

56905-13-6 | |

| Record name | (2E)-4-chloro-2-methylbut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6596679.png)

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)

![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)